molecular formula C17H13ClF3N3O5 B11662393 N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

Cat. No.: B11662393
M. Wt: 431.7 g/mol
InChI Key: AEXSWECIYNLYFQ-GZIVZEMBSA-N
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Description

N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide typically involves a multi-step process. The synthetic route often starts with the preparation of the key intermediates, followed by their condensation under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been investigated for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide can be compared with other similar compounds, such as other hydrazide derivatives. These comparisons highlight the unique structural features and potential applications of this compound. Similar compounds include various aromatic hydrazides and their derivatives.

Properties

Molecular Formula

C17H13ClF3N3O5

Molecular Weight

431.7 g/mol

IUPAC Name

N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H13ClF3N3O5/c1-29-14-5-9(4-12(18)16(14)26)8-22-23-15(25)6-10-2-3-11(17(19,20)21)7-13(10)24(27)28/h2-5,7-8,26H,6H2,1H3,(H,23,25)/b22-8+

InChI Key

AEXSWECIYNLYFQ-GZIVZEMBSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl)O

Origin of Product

United States

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